Cas no 1187164-01-7 (2-(2,5-Dichlorobenzoyl)-4-methylpyridine)
2-(2,5-Dichlorobenzoyl)-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,5-Dichlorobenzoyl)-4-methylpyridine
- (2,5-Dichlorophenyl)(4-methylpyridin-2-yl)methanone
- BC4526161
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- Inchi: 1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)10-7-9(14)2-3-11(10)15/h2-7H,1H3
- InChI Key: IIKHHHUHJACOLM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(C1C=C(C)C=CN=1)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 285
- Topological Polar Surface Area: 30
2-(2,5-Dichlorobenzoyl)-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202959-1g |
2-(2,5-Dichlorobenzoyl)-4-methylpyridine |
1187164-01-7 | 97% | 1g |
£554.00 | 2022-02-28 | |
| Fluorochem | 202959-2g |
2-(2,5-Dichlorobenzoyl)-4-methylpyridine |
1187164-01-7 | 97% | 2g |
£837.00 | 2022-02-28 | |
| Fluorochem | 202959-5g |
2-(2,5-Dichlorobenzoyl)-4-methylpyridine |
1187164-01-7 | 97% | 5g |
£1702.00 | 2022-02-28 | |
| Chemenu | CM488076-1g |
(2,5-Dichlorophenyl)(4-methylpyridin-2-yl)methanone |
1187164-01-7 | 97% | 1g |
$367 | 2022-06-14 | |
| TRC | D091460-250mg |
2-(2,5-Dichlorobenzoyl)-4-methylpyridine |
1187164-01-7 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D091460-500mg |
2-(2,5-Dichlorobenzoyl)-4-methylpyridine |
1187164-01-7 | 500mg |
$ 735.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781743-1g |
(2,5-Dichlorophenyl)(4-methylpyridin-2-yl)methanone |
1187164-01-7 | 97% | 1g |
¥13249.00 | 2024-08-09 |
2-(2,5-Dichlorobenzoyl)-4-methylpyridine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-(2,5-Dichlorobenzoyl)-4-methylpyridine
Comprehensive Overview of 2-(2,5-Dichlorobenzoyl)-4-methylpyridine (CAS 1187164-01-7): Properties, Applications, and Industry Insights
2-(2,5-Dichlorobenzoyl)-4-methylpyridine (CAS 1187164-01-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic compound combines a pyridine ring with a dichlorobenzoyl moiety, making it a valuable intermediate for synthesizing biologically active molecules. Its molecular formula C13H9Cl2NO and molecular weight of 266.12 g/mol position it as a versatile building block in modern drug discovery pipelines.
Recent studies highlight the growing demand for chlorinated pyridine derivatives like 2-(2,5-Dichlorobenzoyl)-4-methylpyridine in developing kinase inhibitors and antimicrobial agents. The compound's electron-withdrawing groups enhance its reactivity in palladium-catalyzed cross-coupling reactions, a hot topic in green chemistry discussions. Researchers are particularly interested in its potential to create selective enzyme modulators, addressing current challenges in targeted cancer therapies and antibiotic resistance.
The synthesis of CAS 1187164-01-7 typically involves Friedel-Crafts acylation of 4-methylpyridine with 2,5-dichlorobenzoyl chloride, followed by careful purification. Industry professionals frequently search for optimized synthesis protocols and scalable production methods, reflecting the compound's commercial importance. Analytical characterization using HPLC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for regulatory compliance in pharmaceutical applications.
Environmental considerations surrounding chlorinated compounds have spurred innovation in the handling of 2-(2,5-Dichlorobenzoyl)-4-methylpyridine. Modern waste minimization strategies and solvent recovery systems now dominate industry conversations, aligning with the global push toward sustainable chemistry. The compound's stability under ambient conditions (storage recommendations: 2-8°C in inert atmosphere) makes it preferable to more volatile alternatives in many synthetic pathways.
Emerging applications of 2-(2,5-Dichlorobenzoyl)-4-methylpyridine include its use in photoactive materials for organic electronics, responding to the booming demand for flexible displays and OLED technologies. Its conjugated π-system shows promising charge transport properties, a subject of intense research in materials science forums. Patent analyses reveal a 40% increase in filings referencing this compound since 2020, particularly in optoelectronic device manufacturing.
Quality control protocols for CAS 1187164-01-7 emphasize residual solvent analysis and heavy metal screening, addressing stringent ICH guidelines. The compound's crystalline form has been characterized by X-ray diffraction, providing valuable data for polymorph screening studies. These technical details frequently appear in search queries from quality assurance specialists seeking analytical method validation procedures.
Market analysts project steady growth for 2,5-dichlorobenzoyl derivatives at 6.2% CAGR through 2030, driven by expanding contract research organization activities. The compound's cost-effective synthesis compared to analogous brominated compounds makes it attractive for generic drug development. Supply chain professionals often inquire about bulk availability and regional suppliers, indicating its established position in fine chemical distribution networks.
Recent advancements in continuous flow chemistry have improved the safety profile of producing 2-(2,5-Dichlorobenzoyl)-4-methylpyridine, a frequent discussion point in process chemistry webinars. The compound's low aqueous solubility (0.12 mg/mL at 25°C) necessitates specialized formulation techniques, another trending topic in pharmaceutical technology circles. These practical considerations make it a compelling case study for industrial-scale optimization workshops.
Academic interest in CAS 1187164-01-7 extends to computational chemistry, where its molecular docking properties are modeled for virtual screening platforms. The electrostatic potential map of this compound reveals distinct hydrogen bonding sites, explaining its affinity for various biological targets. Such computational analyses frequently appear in search results for structure-activity relationship studies and medicinal chemistry tutorials.
Regulatory documentation for 2-(2,5-Dichlorobenzoyl)-4-methylpyridine requires thorough impurity profiling, with particular attention to genotoxic impurities below 1 ppm. This aligns with current Good Manufacturing Practice (cGMP) requirements that dominate quality control discussions. The compound's stability-indicating methods have been validated under ICH Q1A(R2) conditions, making it a benchmark for analytical development training programs.
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